molecular formula C6H8O2 B084847 2,5-Dimethyl-3(2H)-furanone CAS No. 14400-67-0

2,5-Dimethyl-3(2H)-furanone

Cat. No. B084847
CAS RN: 14400-67-0
M. Wt: 112.13 g/mol
InChI Key: ASOSVCXGWPDUGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,5-Dimethyl-3(2H)-furanone is synthesized through various chemical and biotechnological methods. Schwab (2013) reviews the latest advances in the synthesis of this compound, highlighting the importance of understanding the biosynthetic enzymes involved for developing biotechnological processes (Schwab, 2013). Furthermore, the Vilsmeier-Haak reaction offers a pathway to synthesize β-substituted furans, including derivatives of 2,5-dimethyl-3(2H)-furanone, showcasing the versatility in synthetic approaches for this compound (Krapivin et al., 1999).

Molecular Structure Analysis

The molecular structure of 2,5-dimethyl-3(2H)-furanone and its derivatives has been elucidated through various chemical reactions and analytical methods. The Vilsmeier-Haak reaction, for instance, provides insight into the molecular structures of certain derivatives, proving the utility of x-ray diffraction analysis for determining the key compounds' structures (Krapivin et al., 1999).

Chemical Reactions and Properties

2,5-Dimethyl-3(2H)-furanone undergoes various chemical reactions that highlight its chemical properties and potential applications. For instance, it is involved in the Maillard reaction, contributing to the formation of aroma compounds in foods. The compound's formation through methylglyoxal, a Maillard reaction intermediate, indicates its significance in food chemistry and potential physiological effects when inhaled (Wang & Ho, 2008).

Physical Properties Analysis

The physical properties of 2,5-dimethyl-3(2H)-furanone, such as its aroma characteristics, play a crucial role in its application in the flavor and perfume industry. Its dilute solutions exhibit a strawberry-like flavor, while concentrates present a caramel-like aroma. These properties make it a vital component in enhancing the sensory attributes of food products and in the creation of aroma compounds (Arihara et al., 2019).

Chemical Properties Analysis

The antimicrobial properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) have been explored, demonstrating broad-spectrum antimicrobial activities. This suggests potential applications of DMHF as an anti-infective agent against microbial infections, including those caused by clinically isolated antibiotic-resistant strains. Such studies highlight the compound's significance beyond its sensory properties, extending into medical and pharmaceutical applications (Sung et al., 2007).

Scientific Research Applications

  • Aroma and Flavor Applications : 2,5-Dimethyl-3(2H)-furanone is a key flavor compound in many fruits and is highly appreciated in the food industry for its attractive sensory properties. It is synthesized in fruits through enzymatic steps and also as a product of the Maillard reaction. This compound plays a significant role in imparting flavor and odor in various fruits and foodstuffs due to its low perception thresholds (Schwab, 2013).

  • Occurrence in Berries and Fruits : It has been identified as a significant flavorant in several fruits and berries, such as arctic brambles, mangoes, and strawberries. This compound is also used worldwide as a flavoring for foods, beverages, and cosmetics, with its global sales around $100 million (Kallio, 2018).

  • Thermodynamic Properties : The solubility and thermodynamic properties of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in different solvents have been studied, which can extend the application range of this compound (Xu et al., 2016).

  • Quantitative Determination in Foods : A stable isotope dilution assay has been developed for the quantitative determination of this compound in fresh and processed fruits, which helps in understanding its concentration and effects in various food products (Sen et al., 1991).

  • Biological and Medical Applications : Studies have also looked into its absorption by human intestinal epithelial cells and its potential roles as an antioxidant and anticarcinogen. Its high absorption rate suggests its significant bioavailability and potential health impacts (Stadler, Somoza, & Schwab, 2009).

  • Antimicrobial Properties : Research has shown that 2,5-Dimethyl-4-hydroxy-3(2H)-furanone exhibits antimicrobial activities and could potentially serve as an anti-infective agent against human microbial infections (Sung et al., 2007).

Future Directions

The future directions for research on 2,5-Dimethyl-3(2H)-furanone could include further investigation into its synthesis, mechanism of action, and potential applications. For example, it could be explored as a potential therapeutic tool against infections caused by multidrug-resistant bacteria and fungi .

properties

IUPAC Name

2,5-dimethylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOSVCXGWPDUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864502
Record name 2,5-Dimethyl-3(2H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid / sweet herbaceous aroma
Record name 2,5-Dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble, Soluble (in ethanol)
Record name 2,5-Dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.041-1.057
Record name 2,5-Dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,5-Dimethyl-3(2H)-furanone

CAS RN

14400-67-0
Record name 2,5-Dimethyl-3(2H)furanone
Source CAS Common Chemistry
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Record name 2,5-Dimethyl-3(2H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Furanone, 2,5-dimethyl-
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Record name 2,5-Dimethyl-3(2H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylfuran-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-DIMETHYL-3(2H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
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Record name 2,5-Dimethyl-3(2H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032233
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,720
Citations
T Raab, JA López-Ráez, D Klein, JL Caballero… - The Plant …, 2006 - academic.oup.com
The flavor of strawberry (Fragaria × ananassa) fruit is dominated by an uncommon group of aroma compounds with a 2,5-dimethyl-3(H)-furanone structure. We report the …
Number of citations: 193 academic.oup.com
J Xu, Y Wang, G Wang, C Huang, H Hao… - The Journal of Chemical …, 2016 - Elsevier
Crystalline state 4-hydroxy-2,5-dimethyl-3(2H)-furanone with high purity was prepared by recrystallization. Powder X-ray diffraction pattern (PXRD) and differential scanning calorimetry (…
Number of citations: 64 www.sciencedirect.com
C Song, X Hong, S Zhao, J Liu, K Schulenburg… - Plant …, 2016 - academic.oup.com
Strawberries emit hundreds of different volatiles, but only a dozen, including the key compound HDMF [4-hydroxy-2,5-dimethyl-3(2H)-furanone] contribute to the flavor of the fruit. …
Number of citations: 73 academic.oup.com
Q Xiao, Q Huang, CT Ho - ACS Food Science & Technology, 2021 - ACS Publications
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), one of the most important volatile compounds from the 3(2H)-furanone family, makes vitally important contributions to aromas related to …
Number of citations: 11 pubs.acs.org
A Schiefner, Q Sinz, I Neumaier, W Schwab… - Journal of Biological …, 2013 - ASBMB
The last step in the biosynthetic route to the key strawberry flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is catalyzed by Fragaria x ananassa enone oxidoreductase …
Number of citations: 39 www.jbc.org
CJ Chukwu, ON Omaka, PM Aja - Natural Products Chemistry and …, 2017 - researchgate.net
In this study, three solvent extracts (ethanol, acetone and hexane) were obtained from Synepalum dulcificum ((Daniell) known locally as “ntum” in Akaeze dialect of Igbo language of …
Number of citations: 10 www.researchgate.net
SC Choi, C Zhang, S Moon, YS Oh - Journal of Microbiology, 2014 - Springer
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a non-halogenated furanone found in a variety of fruits, has been shown to have antimicrobial activity. However, few studies have …
Number of citations: 31 link.springer.com
T Hauck, F Brühlmann, W Schwab - Applied and Environmental …, 2003 - Am Soc Microbiol
The formation of the important flavor compound 4-hydroxy-2,5-dimethyl-3[2H]-furanone (HDMF; Furaneol) from d-fructose-1,6-bisphosphate by the yeast Zygosaccharomyces rouxii was …
Number of citations: 27 journals.asm.org
T Raab, T Hauck, A Knecht, U Schmitt… - Chirality: The …, 2003 - Wiley Online Library
Chiral natural flavor compounds exhibit characteristic enantiomeric excesses due to stereoselective, enzymatically catalyzed reactions during biogenesis. Although the enzymatic …
Number of citations: 17 onlinelibrary.wiley.com
A Genovese, P Piombino, MT Lisanti… - Annali di Chimica …, 2005 - Wiley Online Library
Gas Chromatography‐Mass Spectrometry (GC‐MS) analysis by Selective Ion Monitoring (SIM) was applied to quantify 4‐Hydroxy‐2,5‐dimethyl‐3(2H)‐furanone (HDMF) in both red and …
Number of citations: 29 onlinelibrary.wiley.com

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